[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester
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Overview
Description
[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C11H13F2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of difluorophenyl and carbamic acid ester groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester typically involves the reaction of 2,5-difluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final ester product. The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance binding affinity to specific targets, while the carbamic acid ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:
2,5-Difluorophenylacetic acid: This compound shares the difluorophenyl group but lacks the carbamic acid ester functionality.
tert-Butyl carbamate: This compound contains the carbamic acid ester group but lacks the difluorophenyl group.
Fluorophenylcarbamates: These compounds have similar structures but may differ in the position and number of fluorine atoms.
The uniqueness of this compound lies in its combination of difluorophenyl and carbamic acid ester groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16F2N2O3 |
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Molecular Weight |
286.27 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,5-difluoroanilino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H16F2N2O3/c1-13(2,3)20-12(19)16-7-11(18)17-10-6-8(14)4-5-9(10)15/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
GELBFSJCTUFLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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